molecular formula C19H23NO2 B15081093 4-methoxy-N-(4-pentylphenyl)benzamide

4-methoxy-N-(4-pentylphenyl)benzamide

Cat. No.: B15081093
M. Wt: 297.4 g/mol
InChI Key: UADKAWBUIQOFAM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-methoxy-N-(4-pentylphenyl)benzamide typically involves the reaction of 4-methoxybenzoic acid with 4-pentylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar principles, often optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

4-Methoxy-N-(4-pentylphenyl)benzamide can undergo various chemical reactions, including:

Scientific Research Applications

4-Methoxy-N-(4-pentylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-pentylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and pentyl groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

4-Methoxy-N-(4-pentylphenyl)benzamide can be compared with other benzamide derivatives, such as:

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

4-methoxy-N-(4-pentylphenyl)benzamide

InChI

InChI=1S/C19H23NO2/c1-3-4-5-6-15-7-11-17(12-8-15)20-19(21)16-9-13-18(22-2)14-10-16/h7-14H,3-6H2,1-2H3,(H,20,21)

InChI Key

UADKAWBUIQOFAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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